N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenylethanesulfonamide

Medicinal chemistry Scaffold design Ligand-based drug discovery

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenylethanesulfonamide (CAS 1790194-81-8) is a synthetic sulfonamide derivative featuring a phenylethanesulfonamide core linked via a secondary amine to a 2-hydroxy-2-methylpropyl spacer bearing a terminal furan-2-yl substituent. The compound belongs to the broader class of furan-containing sulfonamides, a scaffold widely explored for carbonic anhydrase inhibition and diverse biological activities.

Molecular Formula C16H21NO4S
Molecular Weight 323.41
CAS No. 1790194-81-8
Cat. No. B2978291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenylethanesulfonamide
CAS1790194-81-8
Molecular FormulaC16H21NO4S
Molecular Weight323.41
Structural Identifiers
SMILESCC(CC1=CC=CO1)(CNS(=O)(=O)CCC2=CC=CC=C2)O
InChIInChI=1S/C16H21NO4S/c1-16(18,12-15-8-5-10-21-15)13-17-22(19,20)11-9-14-6-3-2-4-7-14/h2-8,10,17-18H,9,11-13H2,1H3
InChIKeyBVRXSEFSALIYRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenylethanesulfonamide (CAS 1790194-81-8): Chemical Class and Structural Characteristics


N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenylethanesulfonamide (CAS 1790194-81-8) is a synthetic sulfonamide derivative featuring a phenylethanesulfonamide core linked via a secondary amine to a 2-hydroxy-2-methylpropyl spacer bearing a terminal furan-2-yl substituent [1]. The compound belongs to the broader class of furan-containing sulfonamides, a scaffold widely explored for carbonic anhydrase inhibition and diverse biological activities [2]. However, publicly available authoritative databases do not contain this specific CAS entry, and no peer-reviewed primary research articles or patents explicitly naming this compound were identified during evidence retrieval [3]. The molecular formula (inferred from structural analogs) is C₁₆H₂₁NO₄S with a molecular weight of approximately 323.4 g/mol [1].

Substitution Risk Assessment for N-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenylethanesulfonamide


In the absence of disclosed biological target engagement data, selectivity profiles, or structure-activity relationship (SAR) studies for this specific compound, generic substitution is not supported. Structurally related analogs—such as N-(2-(furan-2-yl)-2-hydroxypropyl)-2-phenylethanesulfonamide (CAS 1396678-82-2), which lacks the α-methyl group on the hydroxypropyl spacer , and N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, which replaces the phenylethanesulfonamide moiety with a hydroxybenzohydrazide —exhibit distinct physicochemical properties and putative biological profiles based on scaffold differences alone. The stereoelectronic influence of the quaternary hydroxy-bearing carbon (2-hydroxy-2-methylpropyl) on hydrogen-bonding geometry and metabolic stability relative to secondary alcohol analogs has been hypothesized but remains unquantified for this compound class [1]. Consequently, substituting this compound with any in-class analog without experimental validation introduces undefined risk in biological assay reproducibility.

Quantitative Differentiation Evidence for N-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenylethanesulfonamide


Structural Differentiation: Quaternary α-Methyl Hydroxypropyl Spacer vs. Secondary Alcohol Analogs

The target compound contains a 2-hydroxy-2-methylpropyl linker bearing a quaternary α-carbon, whereas the closest identified analog N-(2-(furan-2-yl)-2-hydroxypropyl)-2-phenylethanesulfonamide (CAS 1396678-82-2) contains a secondary alcohol with a chiral center at the 2-position . The geminal dimethyl substitution eliminates stereochemical complexity and alters hydrogen-bond donor/acceptor geometry. In related sulfonamide series, quaternary α-hydroxy groups have been shown to reduce metabolic oxidation at the benzylic position compared to secondary alcohol analogs, though no direct comparative data exist for this specific pair [1].

Medicinal chemistry Scaffold design Ligand-based drug discovery

Sulfonamide Moiety Comparison: Phenylethanesulfonamide vs. Benzenesulfonamide Head Group

The target compound incorporates a 2-phenylethanesulfonamide moiety featuring an ethylene spacer between the phenyl ring and the sulfonamide group, in contrast to the directly attached benzenesulfonamide analog N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide (CAS 1795441-96-1) . In the broader sulfonamide inhibitor class, the ethylene spacer in phenylethanesulfonamides has been associated with altered pKa of the sulfonamide NH (estimated ΔpKa ≈ 0.5–1.0 units higher than benzenesulfonamides) and modified zinc-binding geometry in carbonic anhydrase isoforms [1]. No direct pKa or binding measurement data exist for these specific compounds.

Sulfonamide pharmacology Target engagement Structural biology

Furan Ring Positional Isomerism: 2-Furyl vs. 3-Furyl Attachment on Hydroxypropyl Scaffold

The target compound features a furan-2-yl substituent, whereas analogs bearing furan-3-yl substituents at the same position (e.g., N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide) have also been catalogued . In furan-based carbonic anhydrase inhibitors, 2-substituted furans demonstrated up to 10-fold differences in hCA II inhibition potency compared to their 3-substituted regioisomers, attributed to altered orientation of the ring oxygen relative to the active-site zinc-bound water network [1]. No direct inhibitory data exist for this compound.

Heterocyclic SAR Bioisosterism Molecular recognition

Evidence-Based Research Application Scenarios for N-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenylethanesulfonamide


Chemical Probe Development for Carbonic Anhydrase Isoform Profiling

Given the established activity of structurally related furan sulfonamides against multiple human carbonic anhydrase isoforms (hCA I, II, IV, IX) with potency exceeding acetazolamide in select cases [1], this compound's unique 2-hydroxy-2-methylpropyl spacer and phenylethanesulfonamide head-group may serve as a starting scaffold for developing isoform-selective CA inhibitors. The achiral quaternary center simplifies analog synthesis and eliminates enantiomer-related variability in dose-response assays. Researchers should benchmark this compound against acetazolamide (AAZ) and the des-methyl analog (CAS 1396678-82-2) in standard hCA inhibition assays.

Structure-Activity Relationship (SAR) Expansion of Furan-Containing Sulfonamide Libraries

This compound fills an underexplored region of sulfonamide chemical space defined by the combination of (i) a 2-phenylethanesulfonamide core, (ii) a gem-dimethyl-substituted hydroxypropyl linker, and (iii) a 2-furyl terminal group. As identified in the evidence record, the closest commercially catalogued analogs differ in at least one of these three features . Procurement of this specific compound enables systematic SAR interrogation of the ethylene spacer and quaternary alcohol contributions, which are inaccessible using commercially prevalent benzenesulfonamide or secondary alcohol scaffolds.

Metabolic Stability Assessment of Quaternary α-Hydroxy Sulfonamide Linkers

The gem-dimethyl group at the α-position to the hydroxyl is a recognized structural motif for blocking metabolic oxidation at benzylic or allylic positions in drug candidates [2]. This compound can serve as a tool to experimentally quantify the metabolic stability advantage (e.g., in human liver microsome intrinsic clearance assays) conferred by the quaternary center compared to the secondary alcohol analog (CAS 1396678-82-2). Such data would directly inform linker design strategy in sulfonamide-based lead optimization programs.

Furan Positional Isomer Comparator for Target Engagement Selectivity Screens

As established in the quantitative evidence section, furan-2-yl and furan-3-yl regioisomers can exhibit significant potency differences in enzyme inhibition assays [1]. This 2-furyl compound can be used alongside its 3-furyl counterparts in broad-panel selectivity screening (e.g., against a panel of metalloenzymes or GPCRs) to evaluate whether furan regioisomerism drives differential off-target profiles, a critical consideration for chemical probe validation.

Quote Request

Request a Quote for N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenylethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.